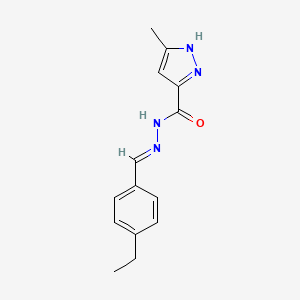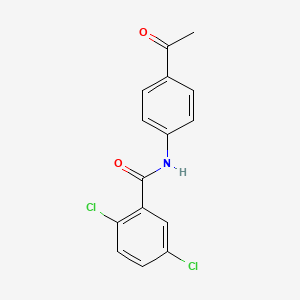![molecular formula C21H20N2O2 B5558510 2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)
2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A novel approach to synthesize 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds, which generates azomethine ylides. These ylides are then captured by quinones to form 2H-isoindole-4,7-diones among other products, with structures confirmed by spectroscopy (Schubert-Zsilavecz et al., 1991). Another synthesis route involves a mixture of (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl-4-methylbenzenesulfonate and isoindoline-1,3-dione in N,N-dimethylformamide, yielding a product through single crystal X-Ray diffraction analysis (Anouar et al., 2019).
Molecular Structure Analysis
The structural analysis of isoindole derivatives has been detailed through crystallography and spectroscopy. For example, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione was analyzed, showing planar groups oriented at specific angles and linked by weak interactions, highlighting the compound's molecular geometry (Tariq et al., 2010).
Chemical Reactions and Properties
Research into the chemical reactions of isoindole derivatives reveals the versatility of these compounds. Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a method that tolerates various functional groups (Worlikar & Larock, 2008). Another study detailed the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene, showcasing the compound's reactivity (Tan et al., 2016).
Physical Properties Analysis
The physical properties, such as crystal structure and vibrational analysis, provide insight into the stability and intermolecular interactions of isoindole derivatives. The crystal structure of certain derivatives reveals significant details about their conformation and hydrogen bonding, which are crucial for understanding their physical characteristics (Franklin et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A pivotal aspect of research on this compound involves its synthesis and structural analysis. The creation of 2H-isoindole-4,7-diones, including compounds similar to the one , is achieved through the heating of α-amino acids with carbonyl compounds, generating azomethine ylides. These ylides, when captured by quinones, form 2H-isoindole-4,7-diones, among other derivatives. This methodology provides a versatile approach to synthesizing a wide range of isoindole diones, highlighting their structural diversity and potential for further functionalization (Schubert-Zsilavecz et al., 1991).
Molecular and Crystal Structure
Investigations into the molecular and crystal structures of related compounds offer insights into their chemical behavior and potential applications. For instance, N-aminoimides similar to the target compound have been synthesized, revealing their exo,cis isomerism and noncentrosymmetric crystal structures. This structural information is crucial for understanding the compound's reactivity and interactions, laying the groundwork for its application in designing more complex molecular systems (Struga et al., 2007).
Functionalization and Reactivity
The functionalization of derivatives of the core structure, such as 2-(1-cyclohexen-1-yl)aniline derivatives, demonstrates the compound's versatility. Through reactions with phthalic anhydride, various isoindole-1,3-diones are produced, further highlighting the reactivity of these compounds and their potential as intermediates in organic synthesis (Khusnitdinov et al., 2019).
Applications in Drug Delivery and Medicinal Chemistry
The design and synthesis of prodrugs targeting specific tissues or conditions represent another significant area of application. For example, derivatives of 1-methylindole-4,7-dione, substituted to enable regiospecific elimination under reductive conditions, demonstrate the potential of isoindole diones in bioreductively-activated drug delivery systems. Such systems are particularly relevant for targeting hypoxic tissues, common in cancerous environments (Jaffar et al., 1999).
Eigenschaften
IUPAC Name |
2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14(2)17-10-8-16(9-11-17)12-15(3)13-22-23-20(24)18-6-4-5-7-19(18)21(23)25/h4-14H,1-3H3/b15-12+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNJSLFTCWMII-LJMWNDBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C=NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)
![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
